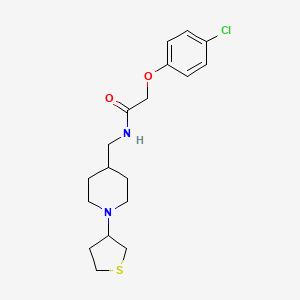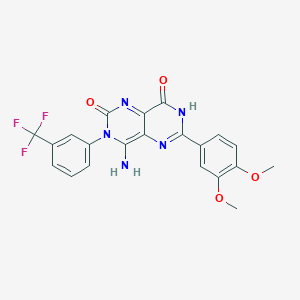![molecular formula C16H11ClN4O3S B2418322 5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392243-41-3](/img/structure/B2418322.png)
5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, density, and more. For the related compound 5-Chloro-2-methylphenyl isothiocyanate, it has a molecular weight of 183.66, a boiling point of 268-272 °C at 760 mmHg, and a density of 1.248 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations Compounds containing structural elements similar to "5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide" are often synthesized through intricate chemical pathways. For instance, studies have demonstrated methods for the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of related thiadiazole compounds, highlighting the complexity and versatility of synthetic routes in producing novel heterocyclic compounds with potential applications in various fields of chemistry (Androsov, 2008).
Anticonvulsant and Antimicrobial Activities The derivatives of thiadiazole, a core structure in the chemical compound of interest, have been evaluated for their cytotoxic and antimicrobial properties. Research has found that certain thiadiazole derivatives exhibit significant cytotoxic properties and antibacterial activities, suggesting their potential as leads for developing new therapeutic agents (Mutchu et al., 2018).
Anticonvulsant Properties Explorations into the anticonvulsant potential of 1,3,4-thiadiazole derivatives have identified compounds demonstrating high anticonvulsive activity. This research is instrumental in the discovery of new anticonvulsant drugs, contributing significantly to the development of treatments for seizure disorders (Sych et al., 2018).
Hypoxia-Selective Antitumor Agents Investigations into the synthesis and hypoxic cell cytotoxicity of novel hypoxia-selective cytotoxins based on thiadiazole derivatives have shed light on their potential as selective agents against tumor cells in hypoxic conditions. This research opens avenues for targeted cancer therapy, focusing on the exploitation of tumor microenvironment conditions to achieve therapeutic efficacy (Palmer et al., 1996).
Anticonvulsant and Sedative-Hypnotic Activities Further studies have explored the design, synthesis, and pharmacological evaluation of thiadiazole derivatives as benzodiazepine receptor agonists. This research highlights the potential of these compounds in exhibiting considerable anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, pointing towards their use in treating disorders related to the central nervous system (Faizi et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S/c1-9-4-2-3-5-11(9)15-19-20-16(25-15)18-14(22)12-8-10(17)6-7-13(12)21(23)24/h2-8H,1H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJQTKOUUQBLHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)




![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)
![2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2418253.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2418255.png)
![propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2418256.png)
![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)
![Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2418258.png)


![N-(3-acetamidophenyl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2418262.png)
